molecular formula C12H14N2O B3356485 2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol CAS No. 66842-80-6

2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol

Cat. No.: B3356485
CAS No.: 66842-80-6
M. Wt: 202.25 g/mol
InChI Key: VWCAYXIOLFWPNK-UHFFFAOYSA-N
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Description

2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol is a heterocyclic compound with a molecular formula of C12H14N2O. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylindole with formaldehyde and a secondary amine under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol is unique due to the presence of the hydroxyl group at the 4-position, which can influence its reactivity and interactions with biological targets. This functional group can also enhance its solubility and bioavailability compared to similar compounds .

Properties

IUPAC Name

2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-14-6-9-8-4-2-3-5-10(8)13-12(9)11(15)7-14/h2-5,11,13,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCAYXIOLFWPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(C1)C3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299648
Record name 2-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66842-80-6
Record name NSC131744
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
2-Methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indol-4-ol
Reactant of Route 6
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